(2,5-Bis(methylthio)phenyl)propanenitrile
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Overview
Description
(2,5-Bis(methylthio)phenyl)propanenitrile is an organic compound with the molecular formula C11H13NS2 and a molecular weight of 223.36 g/mol . This compound is characterized by the presence of two methylthio groups attached to a phenyl ring, along with a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Bis(methylthio)phenyl)propanenitrile typically involves the reaction of 2,5-dimethylthiophenol with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(2,5-Bis(methylthio)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; usually performed under an inert atmosphere at low temperatures.
Substitution: Nitric acid, halogens; reactions are conducted under controlled conditions to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(2,5-Bis(methylthio)phenyl)propanenitrile is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Bis(methylthio)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s methylthio groups can participate in various biochemical reactions, while the nitrile group can form interactions with enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities .
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simple aliphatic nitrile with the formula CH3CH2CN, used as a solvent and precursor to other organic compounds.
Acetonitrile: A smaller nitrile compound with the formula CH3CN, commonly used as a solvent in chemical reactions.
Butyronitrile: Another aliphatic nitrile with the formula CH3CH2CH2CN, used in various industrial applications.
Uniqueness
(2,5-Bis(methylthio)phenyl)propanenitrile is unique due to the presence of both methylthio and nitrile groups attached to a phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H13NS2 |
---|---|
Molecular Weight |
223.4 g/mol |
IUPAC Name |
3-[2,5-bis(methylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H13NS2/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
HZHPUEYOUGNRBP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)SC)CCC#N |
Origin of Product |
United States |
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